molecular formula C10H9BrN2O B1429663 N-[(4-bromophenyl)methyl]-2-cyanoacetamide CAS No. 566926-05-4

N-[(4-bromophenyl)methyl]-2-cyanoacetamide

Cat. No. B1429663
CAS RN: 566926-05-4
M. Wt: 253.09 g/mol
InChI Key: LMJXGMLFBKFUFC-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-2-cyanoacetamide is a chemical compound with the CAS Number: 566926-05-4 . It has a molecular weight of 253.1 . It is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

N-[(4-bromophenyl)methyl]-2-cyanoacetamide is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Benzamides

N-[(4-bromophenyl)methyl]-2-cyanoacetamide: is utilized in the synthesis of benzamide derivatives, which are significant due to their wide range of applications in pharmaceuticals, plastics, and paper industries. A green and efficient method for preparing benzamides involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This process is eco-friendly and offers a high yield of the desired benzamide compounds.

Antimicrobial Agents

Derivatives of N-[(4-bromophenyl)methyl]-2-cyanoacetamide have been studied for their potential as antimicrobial agents. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . The development of new antimicrobial agents is crucial in the fight against drug-resistant pathogens.

Antiproliferative Agents

The same derivatives mentioned above have also been evaluated for their antiproliferative effects, particularly against cancer cell lines such as the human breast adenocarcinoma (MCF7) . The ability to inhibit the growth of cancer cells makes these compounds interesting candidates for further research in cancer therapy.

Enzyme Inhibition

N-[(4-bromophenyl)methyl]-2-cyanoacetamide has been shown to selectively inhibit the TYK2 enzyme. This enzyme is involved in the signaling pathways of various cytokines, which are crucial in immune responses. Inhibiting TYK2 can have therapeutic implications in diseases where cytokine signaling is dysregulated.

Alzheimer’s Disease Treatment

Compounds related to N-[(4-bromophenyl)methyl]-2-cyanoacetamide, such as organosulfones, have been developed as drug candidates for Alzheimer’s disease. For instance, masupirdine (SUVN-502) is a derivative with a selective 5-HT6 receptor antagonist effect, showing promise in the symptomatic treatment of Alzheimer’s .

Safety And Hazards

The safety data sheet for a related compound, 4-Bromoacetanilide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJXGMLFBKFUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265542
Record name N-[(4-Bromophenyl)methyl]-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)methyl]-2-cyanoacetamide

CAS RN

566926-05-4
Record name N-[(4-Bromophenyl)methyl]-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566926-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Bromophenyl)methyl]-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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